molecular formula C12H10F3N5O2 B13725580 N-Methyl-N-(4-(pyrazin-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)glycine

N-Methyl-N-(4-(pyrazin-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)glycine

Cat. No.: B13725580
M. Wt: 313.24 g/mol
InChI Key: ICXWYIBFEGDYFU-UHFFFAOYSA-N
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Description

N-Methyl-N-[6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a synthetic organic compound that features a unique combination of pyrazine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-fibrotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves multi-step organic synthesis. One common approach includes the condensation of pyrazin-2-amine with a pyrimidine derivative under controlled conditions. The reaction is often facilitated by catalysts such as triethylamine and requires specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Triethylamine, palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-Methyl-N-[6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-N-[6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For instance, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-[6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine stands out due to its unique trifluoromethyl group, which enhances its stability and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C12H10F3N5O2

Molecular Weight

313.24 g/mol

IUPAC Name

2-[methyl-[4-pyrazin-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid

InChI

InChI=1S/C12H10F3N5O2/c1-20(6-10(21)22)11-18-7(8-5-16-2-3-17-8)4-9(19-11)12(13,14)15/h2-5H,6H2,1H3,(H,21,22)

InChI Key

ICXWYIBFEGDYFU-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=NC=CN=C2

Origin of Product

United States

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